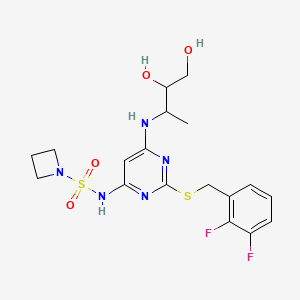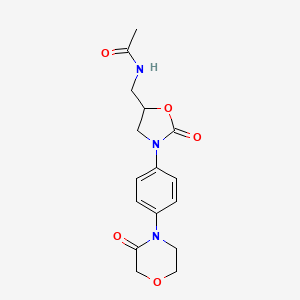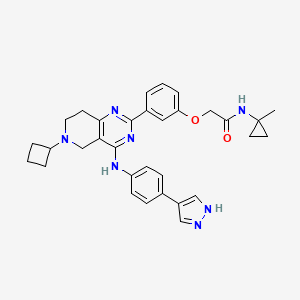
GLUT inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLUT inhibitor-1 is a compound designed to inhibit glucose transporters, specifically targeting glucose transporter 1 (GLUT1). GLUT1 is a membrane protein responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells. Overexpression of GLUT1 is often observed in various cancer cells, making it a significant target for cancer therapy. By inhibiting GLUT1, this compound aims to reduce glucose uptake in cancer cells, thereby limiting their energy supply and inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLUT inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: GLUT inhibitor-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or reducing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and selectivities .
Scientific Research Applications
GLUT inhibitor-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucose transport mechanisms and the role of GLUT1 in cellular metabolism.
Biology: Helps in understanding the metabolic adaptations of cancer cells and their reliance on glucose uptake.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors with high GLUT1 expression.
Industry: Employed in the development of diagnostic assays and screening platforms for identifying new GLUT inhibitors
Mechanism of Action
GLUT inhibitor-1 exerts its effects by binding to the central cavity of GLUT1, overlapping the glucose-binding site. This binding prevents glucose from being transported into the cell, thereby reducing the energy supply to cancer cells. The molecular targets include specific amino acid residues within GLUT1, such as Phe291, Phe379, Gln380, Trp388, and Trp412, which play critical roles in ligand binding and conformational changes .
Comparison with Similar Compounds
GLUT inhibitor-1 is compared with other similar compounds, such as:
Cytochalasin B: A well-known GLUT1 inhibitor with a different chemical backbone but similar binding mechanism.
Phenylalanine amides: Newly discovered inhibitors that also target the central cavity of GLUT1.
DRB18: A pan-class I GLUT inhibitor that targets multiple GLUT isoforms and shows superior anticancer activity compared to single GLUT inhibitors .
Uniqueness: this compound is unique in its high specificity for GLUT1 and its potential to be used in combination with other anticancer agents to enhance therapeutic efficacy .
Properties
Molecular Formula |
C32H35N7O2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
2-[3-[6-cyclobutyl-4-[4-(1H-pyrazol-4-yl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]phenoxy]-N-(1-methylcyclopropyl)acetamide |
InChI |
InChI=1S/C32H35N7O2/c1-32(13-14-32)38-29(40)20-41-26-7-2-4-22(16-26)30-36-28-12-15-39(25-5-3-6-25)19-27(28)31(37-30)35-24-10-8-21(9-11-24)23-17-33-34-18-23/h2,4,7-11,16-18,25H,3,5-6,12-15,19-20H2,1H3,(H,33,34)(H,38,40)(H,35,36,37) |
InChI Key |
IXZVJTRRPOHKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=N3)NC6=CC=C(C=C6)C7=CNN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
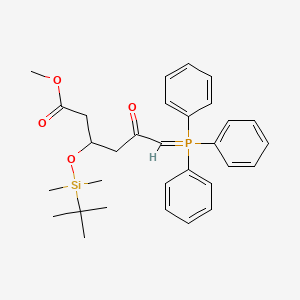
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
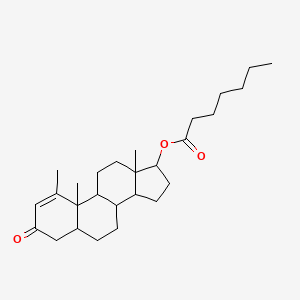
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)


